REACTION_CXSMILES
|
C1(C(=[N:14][C:15]2[CH:16]=[C:17]([NH:23][S:24]([CH3:27])(=[O:26])=[O:25])[C:18]([O:21][CH3:22])=[N:19][CH:20]=2)C2C=CC=CC=2)C=CC=CC=1.Cl>C1COCC1>[NH2:14][C:15]1[CH:16]=[C:17]([NH:23][S:24]([CH3:27])(=[O:26])=[O:25])[C:18]([O:21][CH3:22])=[N:19][CH:20]=1
|
Name
|
N-(5-(diphenylmethyleneamino)-2-methoxypyridin-3-yl)methanesulfonamide
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Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(C1=CC=CC=C1)=NC=1C=C(C(=NC1)OC)NS(=O)(=O)C
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Name
|
|
Quantity
|
0.3 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The yellow mixture was stirred at room temperature for 20 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was partitioned between tris-HCl buffer (1 M, pH 7.0) (10 mL) and EtOAc (10 mL)
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Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with EtOAc (10 mL)
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with
|
Reaction Time |
20 min |
Name
|
|
Type
|
|
Smiles
|
NC=1C=C(C(=NC1)OC)NS(=O)(=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |